Cas no 22186-59-0 (2-(1H-pyrrol-3-yl)ethan-1-ol)

2-(1H-pyrrol-3-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrrole ring linked to an ethanol moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for more complex heterocyclic systems. The presence of both hydroxyl and pyrrole functional groups allows for selective modifications, enabling applications in medicinal chemistry and material science. Its structural motif is valuable in the development of bioactive molecules, including potential drug candidates. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic utility and functional group compatibility make it a useful intermediate for specialized chemical transformations.
2-(1H-pyrrol-3-yl)ethan-1-ol structure
2-(1H-pyrrol-3-yl)ethan-1-ol structure
Product Name:2-(1H-pyrrol-3-yl)ethan-1-ol
CAS No:22186-59-0
MF:C6H9NO
MW:111.141761541367
CID:289203
PubChem ID:287071
Update Time:2025-06-10

2-(1H-pyrrol-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-ethanol
    • 2-(1H-pyrrol-3-yl)ethanol
    • 2-pyrrol-3-yl-ethanol
    • Pyrrole-3-ethanol
    • 2-(1H-pyrrol-3-yl)ethan-1-ol
    • SCHEMBL310074
    • DTXSID60301808
    • AKOS006347718
    • NSC146467
    • EN300-1837785
    • NSC-146467
    • 22186-59-0
    • Inchi: 1S/C6H9NO/c8-4-2-6-1-3-7-5-6/h1,3,5,7-8H,2,4H2
    • InChI Key: LHDAMAKAICZPOS-UHFFFAOYSA-N
    • SMILES: OCCC1C=CNC=1

Computed Properties

  • Exact Mass: 111.06800
  • Monoisotopic Mass: 111.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 65.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 36Ų

Experimental Properties

  • Density: 1.133
  • Boiling Point: 245.4°Cat760mmHg
  • Flash Point: 102.2°C
  • Refractive Index: 1.561
  • PSA: 36.02000
  • LogP: 0.54950

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Additional information on 2-(1H-pyrrol-3-yl)ethan-1-ol

Introduction to 2-(1H-pyrrol-3-yl)ethan-1-ol (CAS No. 22186-59-0)

2-(1H-pyrrol-3-yl)ethan-1-ol, also known by its CAS number 22186-59-0, is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its pyrrole ring and hydroxyl group, which confer it with specific chemical properties and biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 2-(1H-pyrrol-3-yl)ethan-1-ol.

Chemical Structure and Properties

2-(1H-pyrrol-3-yl)ethan-1-ol is a colorless liquid with a molecular formula of C7H9NO. Its molecular weight is approximately 127.15 g/mol. The compound features a five-membered heterocyclic pyrrole ring attached to an ethyl chain that terminates in a hydroxyl group. The presence of the hydroxyl group imparts polarity to the molecule, making it soluble in polar solvents such as water and ethanol. The pyrrole ring, on the other hand, contributes to the compound's aromaticity and reactivity.

The chemical structure of 2-(1H-pyrrol-3-yl)ethan-1-ol has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These techniques have provided detailed insights into the molecular conformation and electronic properties of the compound. For instance, NMR spectroscopy has revealed the characteristic signals of the protons in the pyrrole ring and the hydroxyl group, while IR spectroscopy has confirmed the presence of the C-H and O-H bonds.

Synthesis Methods

The synthesis of 2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-bromopyrrole with ethylene glycol in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Another approach involves the reduction of 3-pyrrolyl acetaldehyde using sodium borohydride or lithium aluminum hydride.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for 2-(1H-pyrrol-3-yl)ethan-1-ol. For example, researchers have explored catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This method not only reduces waste but also improves yield and selectivity compared to traditional synthetic routes.

Biological Activities

2-(1H-pyrrol-3-yl)ethan-1-ol has shown promising biological activities that make it an attractive candidate for various applications in pharmaceuticals and biotechnology. One of its notable properties is its ability to act as an antioxidant. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative stress. This property is attributed to the presence of the hydroxyl group, which can donate electrons to stabilize reactive oxygen species (ROS).

In addition to its antioxidant activity, 2-(1H-pyrrol-3-yl)ethan-1-ol has been found to exhibit anti-inflammatory effects. Research conducted on animal models has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that 2-(1H-pyrrol-3-yl)ethan-1-ol may have potential therapeutic applications in treating inflammatory diseases.

Potential Applications

The unique chemical structure and biological activities of 2-(1H-pyrrol-3-y\-l)ethan\-1\-ol make it a valuable compound for various applications in different fields. In pharmaceuticals, this compound is being investigated for its potential use as an antioxidant and anti-inflammatory agent. Preclinical studies have shown promising results in reducing oxidative stress and inflammation in various disease models.

In addition to pharmaceuticals, 2-(1H-pyrrol\-3\-y\-l)ethan\-1\-ol has potential applications in cosmetics due to its antioxidant properties. It can be used as an active ingredient in skincare products designed to protect against environmental damage and promote skin health. The compound's ability to scavenge free radicals makes it particularly useful in formulations aimed at preventing premature aging.

In biotechnology, 2-(1H-pyrrol\-3\-y\-l)ethan\-1\-ol has been explored as a building block for synthesizing more complex molecules with specific biological activities. Its versatile reactivity allows chemists to introduce functional groups or modify existing structures, leading to the development of novel compounds with enhanced properties.

Literature Review and Future PerspectivesRecent research on 2-(1H-pyrrol-3-yl)ethan-1-yl (CAS No. 22,865-9-0)) and its biological activities and applications continue to expand our understanding of its potential uses in medicine and biotechnology. For instance, studies have explored its role in modulating signaling pathways involved in inflammation and oxidative stress.

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